molecular formula C12H16N4O2S2 B11767482 N-((4-Ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-4-methylbenzenesulfonamide

N-((4-Ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-4-methylbenzenesulfonamide

Cat. No.: B11767482
M. Wt: 312.4 g/mol
InChI Key: UTMSXNNEGVYODD-UHFFFAOYSA-N
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Description

N-((4-Ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-4-methylbenzenesulfonamide ( 917750-41-5) is a high-purity synthetic organic compound featuring a 1,2,4-triazole core linked to a toluenesulfonamide group, supplied for biochemical research . This compound belongs to a class of N-substituted 1,2,4-triazole derivatives that have demonstrated significant potential as potent inhibitors of the 15-lipoxygenase (15-LOX) enzyme . The 15-LOX pathway plays a pivotal role in inflammation and is implicated in conditions such as asthma, atherosclerosis, and certain cancers . Compounds with this specific pharmacophore have shown exceptional inhibitory activity in vitro, with certain analogues exhibiting IC50 values in the sub-micromolar range, surpassing the potency of some reference standards . The proposed mechanism of action, supported by molecular docking studies, involves the formation of hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme's active site, leading to stable complexes and effective enzyme inhibition . Furthermore, in silico pharmacokinetic predictions for related structures suggest favorable drug-likeness properties, generally adhering to Lipinski's and Veber's rules, which indicates good potential oral bioavailability . This molecule is intended for use in non-clinical, early-discovery research, including in vitro enzyme inhibition assays, anti-inflammatory mechanism studies, and as a lead compound in the development of new therapeutic agents . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H16N4O2S2

Molecular Weight

312.4 g/mol

IUPAC Name

N-[(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C12H16N4O2S2/c1-3-16-11(14-15-12(16)19)8-13-20(17,18)10-6-4-9(2)5-7-10/h4-7,13H,3,8H2,1-2H3,(H,15,19)

InChI Key

UTMSXNNEGVYODD-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NNC1=S)CNS(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-Ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-4-methylbenzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-ethyl-5-mercapto-1,2,4-triazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-((4-Ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides.

    Reduction: The sulfonamide group can be reduced under specific conditions.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Disulfides.

    Reduction: Amines or other reduced forms.

    Substitution: Substituted triazoles.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of sulfonamides, including those related to N-((4-Ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-4-methylbenzenesulfonamide, exhibit significant anticancer activities. A study demonstrated that compounds with similar structures showed cytotoxic effects against various human cancer cell lines such as HCT-116, HeLa, and MCF-7. The most active compounds induced apoptosis through mechanisms involving mitochondrial membrane potential changes and caspase activation .

Antimicrobial Activity

Sulfonamide derivatives have been reported to possess antimicrobial properties. The presence of the triazole moiety enhances the compound's ability to interact with microbial enzymes, potentially leading to effective antibacterial and antifungal agents. This aspect is particularly relevant in the context of increasing antibiotic resistance .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Triazole Ring : The initial step involves synthesizing the triazole moiety through cyclization reactions.
  • Sulfonamide Formation : The final product is obtained by reacting the triazole derivative with 4-methylbenzenesulfonyl chloride under basic conditions.

This synthetic route allows for modifications that can enhance biological activity or alter pharmacokinetic properties.

Case Study 1: Anticancer Evaluation

In a recent investigation, a series of sulfonamide derivatives were synthesized and evaluated for their anticancer properties. Among them, compounds structurally related to this compound exhibited IC50 values below 100 μM against several cancer cell lines. The study highlighted the importance of the triazole ring in enhancing cytotoxicity and apoptosis induction .

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial efficacy of sulfonamide derivatives against resistant strains of bacteria. The results indicated that certain derivatives showed promising activity against Gram-positive and Gram-negative bacteria, suggesting that modifications in the sulfonamide structure could lead to new therapeutic agents in combating infections .

Mechanism of Action

The mechanism of action of N-((4-Ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The sulfonamide group can also interact with biological molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The compound’s structural analogs vary in substituents on the triazole ring and the nature of the appended functional groups. Key examples include:

Compound Name Molecular Formula Molecular Weight Key Substituents Bioactivity Highlights Reference
N-((4-Ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-4-methylbenzenesulfonamide C₁₂H₁₆N₄O₂S₂ 312.41 4-Ethyl, 5-SH, tosyl group Antimicrobial (inferred from analogs)
tert-Butyl N-[(4-Methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]carbamate C₉H₁₆N₄O₂S 244.31 4-Methyl, 5-SH, tert-butyl carbamate Irritant (no bioactivity reported)
7-{4-[(4-Ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}-norfloxacin C₂₆H₂₇FN₆O₃S 522.60 4-Ethyl, 5-SH, norfloxacin hybrid Broad-spectrum antimicrobial activity
Di-triazole derivatives (e.g., Compound 2d) Variable ~300–400 Thiophene, alkyl chains, Schiff bases Activity against P. aeruginosa, C. albicans

Key Observations:

  • Substituent Effects: The ethyl group at the 4-position of the triazole in the target compound may enhance lipophilicity compared to the methyl-substituted analog in .
  • Hybrid Structures: The norfloxacin-triazole hybrid () demonstrates significantly higher molecular weight (522.60) and enhanced broad-spectrum activity due to the quinolone moiety, contrasting with the simpler sulfonamide derivative .
Antimicrobial Activity
  • Target Compound: While direct bioactivity data are unavailable, structurally related triazole-sulfonamide hybrids are known for antimicrobial properties. The mercapto group may facilitate thiol-mediated interactions with microbial enzymes .
  • Norfloxacin Hybrid (6b): Exhibits potent activity against Gram-positive and Gram-negative bacteria due to dual inhibition of DNA gyrase (quinolone) and triazole-mediated targeting .
  • Di-triazole Derivatives (): Compound 2d showed activity against Pseudomonas aeruginosa and Candida albicans, while others (e.g., 8i) were effective against yeast fungi. Alkyl chain length and Schiff base substituents correlated with specificity .

Biological Activity

N-((4-Ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-4-methylbenzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and enzyme inhibition properties. This article delves into the synthesis, characterization, and biological activities of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

Property Value
Molecular Formula C₁₂H₁₆N₄O₂S₂
Molecular Weight 312.41 g/mol
CAS Number 917750-41-5
IUPAC Name This compound

The compound features a triazole ring which is known for its diverse biological activities, making it a subject of interest in medicinal chemistry.

Anti-inflammatory Activity

Recent studies have highlighted the potential of triazole derivatives as anti-inflammatory agents. Specifically, compounds similar to this compound have shown significant inhibitory effects on lipoxygenase (LOX), an enzyme involved in the inflammatory process. For instance:

  • Inhibition of LOX : Research indicates that various triazole derivatives exhibit promising LOX inhibition with IC₅₀ values in the low micromolar range. This suggests that N-substituted triazoles can serve as leads for developing anti-inflammatory drugs targeting LOX pathways .
  • Cytotoxicity Studies : In vitro studies have demonstrated that certain derivatives maintain cell viability above 75% at concentrations as high as 0.25 mM when tested on blood mononuclear cells (MNCs), indicating a favorable safety profile while exerting therapeutic effects .

Antimicrobial Activity

Triazole compounds are also recognized for their antimicrobial properties. The presence of the mercapto group in this compound enhances its potential as an antibacterial agent. The following points summarize its activity:

  • Broad Spectrum Activity : Triazole derivatives have been reported to exhibit activity against a range of bacterial and fungal strains due to their ability to disrupt cellular processes .
  • Mechanism of Action : The mechanism often involves interference with nucleic acid synthesis or disruption of cell membrane integrity, which is critical for microbial survival .

Case Studies

Several studies have investigated the biological activities of triazole derivatives similar to this compound:

  • Synthesis and Characterization : A study synthesized various triazole derivatives and characterized them using spectroscopic techniques such as FTIR and NMR. The compounds were tested for their LOX inhibitory activity and showed promising results .
  • In Silico Studies : Molecular docking studies indicated favorable binding interactions between the triazole scaffold and active sites of target enzymes, supporting the hypothesis that these compounds could serve as effective enzyme inhibitors .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-((4-Ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-4-methylbenzenesulfonamide?

  • Methodology : The compound can be synthesized via cyclocondensation of thiocarbohydrazide with a suitable precursor, such as a sulfonamide derivative. For example, thiocarbohydrazide reacts with [(4-methylbenzenesulfonyl)amino]acetic acid under reflux conditions in ethanol, followed by purification via recrystallization from ethanol-dioxane mixtures .
  • Key Steps : Monitor reaction progress using thin-layer chromatography (TLC) and confirm product identity via melting point analysis and spectroscopic techniques (e.g., IR, 1^1H NMR) .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Analytical Techniques :

  • Spectroscopy : Use 1^1H NMR to confirm proton environments (e.g., methyl groups at δ 2.3–2.5 ppm, sulfonamide NH at δ 7.5–8.0 ppm). IR spectroscopy identifies functional groups (e.g., S-H stretch at ~2550 cm1^{-1}, sulfonamide S=O at 1150–1350 cm1^{-1}) .
  • Elemental Analysis : Verify C, H, N, S content to confirm stoichiometry .
    • Crystallography : For definitive structural confirmation, grow single crystals via slow evaporation and analyze using X-ray diffraction (XRD) with SHELXL software .

Q. What are the solubility and stability profiles under experimental conditions?

  • Solubility : The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and partially soluble in ethanol. Limited aqueous solubility necessitates solvent optimization for biological assays .
  • Stability : Stable at room temperature in inert atmospheres. Avoid prolonged exposure to light or moisture to prevent decomposition of the mercapto (-SH) group .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular geometry or hydrogen-bonding networks?

  • Crystallographic Workflow :

Collect high-resolution XRD data using a Bruker D8 Venture diffractometer.

Solve the structure via direct methods with SHELXS and refine with SHELXL .

Analyze hydrogen-bonding interactions (e.g., N–H⋯S, C–H⋯π) using ORTEP-3 to visualize molecular packing .

  • Example : In related triazole derivatives, intramolecular N–H⋯O hydrogen bonds stabilize the sulfonamide group, while intermolecular interactions form 2D networks .

Q. What computational approaches are suitable for predicting bioactivity or reaction mechanisms?

  • Density Functional Theory (DFT) : Optimize the molecular geometry at the B3LYP/6-31G(d,p) level to calculate electrostatic potential surfaces, identifying nucleophilic/electrophilic sites .
  • Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., fungal CYP51 for antifungal activity). Validate with experimental IC50_{50} values from enzyme inhibition assays .

Q. How should researchers address contradictions in spectroscopic or biological data?

  • Case Study : If NMR signals conflict with expected proton counts:

Re-examine solvent effects (e.g., DMSO-d6_6 may cause peak broadening).

Perform heteronuclear correlation experiments (HSQC, HMBC) to resolve overlapping signals .

  • Biological Replicates : For inconsistent IC50_{50} values, repeat assays in triplicate using standardized cell lines (e.g., MCF-7 for anticancer studies) and apply statistical tools (e.g., ANOVA with p < 0.05) .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Lipinski’s Rule Compliance : Calculate logP (<5), molecular weight (<500 Da), and hydrogen-bond donors/acceptors to ensure oral bioavailability .
  • Derivatization : Introduce hydrophilic groups (e.g., PEG chains) to the triazole ring to enhance aqueous solubility without compromising activity .

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